1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone
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Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridine ring, connected through a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole intermediate.
Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, which can be achieved by reacting the indole-pyridine intermediate with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran at room temperature.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydroindol-1-yl)-2-hydroxy-2-phenylethanone .
- 1-(2,3-Dihydroindol-1-yl)-2-pyrazol-1-ylpropan-1-one .
Uniqueness
1-(2,3-Dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone is unique due to its combination of an indole moiety with a pyridine ring and a sulfanyl linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(11-19-14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)17/h1-7,9H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKJXGYODJVQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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